
Thiamet-G
Overview
Description
Thiamet-G is a potent inhibitor of the enzyme O-GlcNAcase . It is orally bioavailable and can cross the blood-brain barrier . Thiamet-G leads to an increase in O-GlcNAc-modified proteins in cell-based and in vivo assay systems, and reduces levels of phosphorylated Tau protein in rat cortex and hippocampus .
Synthesis Analysis
Thiamet-G was found to be extremely stable in aqueous solution . In nerve growth factor (NGF)-differentiated PC-12 cells, Thiamet-G significantly increased cellular O-GlcNAc levels with an EC50 value of 30 nM in a dose-dependent way .Molecular Structure Analysis
Thiamet-G has a molecular formula of C9H16N2O4S and a molecular weight of 248.3 . It has been described as a potent and selective inhibitor of O-GlcNAcase with a Ki value of 21 nM .Chemical Reactions Analysis
Thiamet-G has been shown to inhibit O-GlcNAcase, leading to an increase in O-GlcNAc-modified proteins . It has also been reported to reduce the phosphorylation of tau protein .Physical And Chemical Properties Analysis
Thiamet-G is a crystalline solid that is moderately soluble in water . It has a molecular weight of 248.3 and a molecular formula of C9H16N2O4S .Scientific Research Applications
Glioblastoma Treatment
Thiamet-G has been used in research related to Glioblastoma (GBM), a highly aggressive grade IV glioma . Thiamet-G promotes changes in the GBM U87-MG cells secretome molecular signature by disrupting O-GlcNAcylation protein . This disruption affects the intercellular signaling via microvesicles and alters the abundance of proteins related to proteasome activity and immune response regulation in the tumor microenvironment .
Protein O-GlcNAcylation
Thiamet-G plays a significant role in the study of protein O-GlcNAcylation, a protein posttranslational modification that adds O-GlcNAc to Ser/Thr residues . This modification affects a broad range of cellular functions by altering nuclear, cytosolic, and mitochondrial proteins . Thiamet-G helps in studying the functional consequences of changing protein O-GlcNAcylation .
Wnt/beta-catenin Signalling
Thiamet-G has been used to treat human embryonic kidney 293 cells to study its effect on Wnt/beta-catenin signalling . This pathway plays a crucial role in cell growth and differentiation, and its dysregulation is often associated with various diseases, including cancer .
Polycystic Kidney Disease
Thiamet-G has shown potential as a therapeutic for Polycystic Kidney Disease . It is a stable inhibitor of OGA that can cross the blood-brain barrier and has demonstrated its ability to alleviate tau phosphorylation by increasing the O-GlcNAcylation of tau in mouse brains .
Alzheimer’s Disease
Thiamet-G has been used in research related to Alzheimer’s disease . Pathological hyperphosphorylation of the tau protein can aggregate and induce the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . Thiamet-G is blood-brain barrier permeable and can be used to study the function of O-GlcNAc in the vertebrate brain .
Aortic Segment Incubation
Thiamet-G has been used to incubate mice (C57BL/6) aortic segments to increase global O-GlcNAc levels . This application is significant in cardiovascular research, as O-GlcNAc levels have been linked to cardiovascular diseases .
Mechanism of Action
Target of Action
Thiamet-G is a potent and selective inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from proteins . The primary target of Thiamet-G is the OGA enzyme, which plays a crucial role in the post-translational modification of proteins .
Mode of Action
Thiamet-G interacts with its target, OGA, by inhibiting its activity . This inhibition leads to an increase in O-GlcNAc-modified proteins . O-GlcNAcylation, i.e., the addition of N-acetylglucosamine to serine and threonine residues, is a post-translational modification that regulates the function of many proteins . By inhibiting OGA, Thiamet-G promotes the glycosylation of tau, preventing its aggregation and appearing to stabilize tau in a soluble, nonpathogenic form .
Biochemical Pathways
Thiamet-G affects the hexosamine biosynthetic pathway (HBP), a metabolic pathway that produces UDP-GlcNAc, the substrate for O-GlcNAcylation . By inhibiting OGA, Thiamet-G increases the levels of O-GlcNAc-modified proteins, which can impact various cellular functions and signaling pathways . For instance, it has been shown to reduce tau phosphorylation and alter microtubule dynamics .
Pharmacokinetics
Thiamet-G is orally bioavailable and can cross the blood-brain barrier . It leads to an increase in O-GlcNAc-modified proteins in cell-based and in vivo assay systems . In Phase 1 safety testing, Thiamet-G was well-tolerated at all doses, without serious adverse events or discontinuations due to an adverse event. The pharmacokinetics were deemed adequate for once-a-day dosing .
Result of Action
The inhibition of OGA by Thiamet-G results in an increase in O-GlcNAc-modified proteins, which has several molecular and cellular effects. For example, it reduces the levels of phosphorylated Tau protein in rat cortex and hippocampus . In preclinical work, Thiamet-G was reported to increase N-GlcNAc-modified tau, reduce the number of tau neurofibrillary tangles, and decrease neuronal cell loss .
Safety and Hazards
properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIMZHKIXDJRN-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC2C(C(C(OC2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiamet-G | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




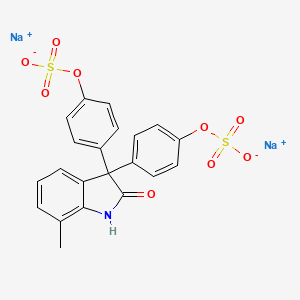
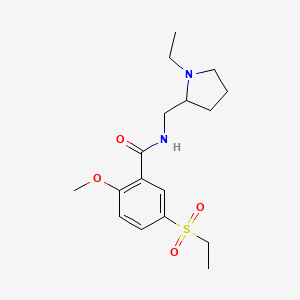
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
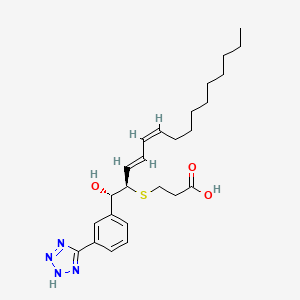
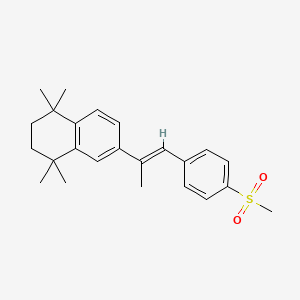
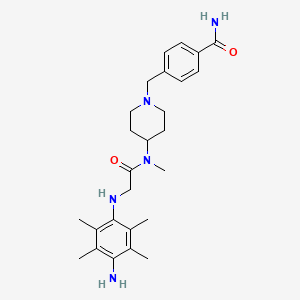

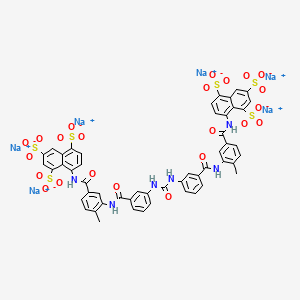
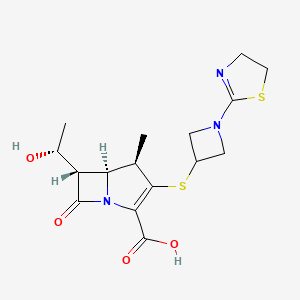
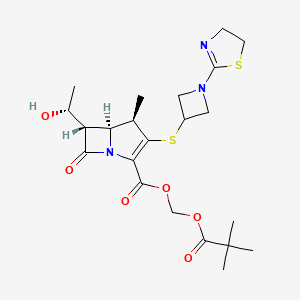
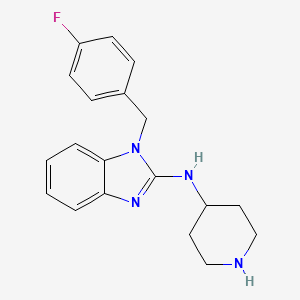
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)